YS-49 - 132836-11-4

YS-49

Catalog Number: EVT-8155132
CAS Number: 132836-11-4
Molecular Formula: C20H20BrNO2
Molecular Weight: 386.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

YS-49 is classified under isoquinoline derivatives, which are organic compounds containing a bicyclic structure composed of a benzene ring fused to a pyridine ring. This classification is pertinent due to the compound's structural properties that influence its biological activity.

Synthesis Analysis

The synthesis of YS-49 involves multiple steps, utilizing various chemical reactions to construct its complex molecular structure. The detailed synthesis pathway is outlined below:

  1. Formation of Isoquinoline-3-Carbohydrazide: Methyl isoquinoline-3-carboxylate is reacted with hydrazine hydrate in methanol and refluxed for six hours to yield isoquinoline-3-carbohydrazide as the first intermediate.
  2. Formation of Methyl 4-((2-(Isoquinoline-3-carbonyl)hydrazono)methyl)benzoate: The first intermediate is then reacted with methyl-4-formyl benzoate in ethanol, acidified with acetic acid, and refluxed for three hours to produce the second intermediate.
  3. Cyclization: The second intermediate undergoes cyclization in dichloromethane (DCM) in the presence of phenyliodoacetate to yield methyl 4-(5-(isoquinoline-3-yl)-1,3,4-oxadiazole-2-yl) benzoate as the third intermediate.
  4. Formation of Isoquinolinebenzohydrazide: The third intermediate is mixed with hydrazine hydrate and refluxed again for six hours to produce isoquinolinebenzohydrazide as the fourth intermediate.
  5. Final Product Formation: The fourth intermediate is treated with various benzaldehyde or acetophenone derivatives in methanol containing acetic acid and refluxed for four hours to yield YS-49 as the final product. Purification is achieved through washing with ethanol and hexane .
Molecular Structure Analysis

The molecular structure of YS-49 can be described by its distinct isoquinoline framework combined with an oxadiazole moiety. This structure contributes to its biological activities, particularly its interaction with specific receptors and enzymes.

Relevant Data

  • Molecular Formula: C₁₃H₁₁N₃O₂
  • Molecular Weight: Approximately 241.25 g/mol
  • Structural Features: The presence of nitrogen atoms in both the isoquinoline and oxadiazole rings enhances its reactivity and ability to form hydrogen bonds, which are crucial for its biological function.
Chemical Reactions Analysis

YS-49 participates in several chemical reactions that are significant for its pharmacological effects:

  1. Inhibition of Platelet Aggregation: YS-49 has been shown to inhibit arachidonic acid-induced platelet aggregation, suggesting its potential use as an antithrombotic agent .
  2. Nitric Oxide Synthase Inhibition: The compound inhibits inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide production in response to cytokines. This mechanism may contribute to its anti-inflammatory properties .
  3. Cell Protection Against Oxidative Stress: YS-49 protects endothelial cells from oxidative damage induced by tert-butylhydroperoxide, highlighting its potential as a cytoprotective agent .
Mechanism of Action

The mechanism of action of YS-49 involves multiple pathways:

  1. Platelet Function Modulation: By inhibiting thromboxane A2 synthesis, YS-49 reduces platelet aggregation, which can be beneficial in preventing thrombotic events.
  2. Anti-inflammatory Pathways: The inhibition of iNOS leads to decreased levels of nitric oxide, which plays a role in inflammation and vascular function. This action suggests that YS-49 may help mitigate inflammatory responses in various conditions .
  3. Activation of Signaling Pathways: YS-49 activates phosphoinositide 3-kinase/AKT signaling pathways, which are crucial for cell survival and proliferation under stress conditions .
Applications

YS-49 has several promising applications in scientific research:

  1. Cardiovascular Research: Its ability to inhibit platelet aggregation positions YS-49 as a candidate for developing new antithrombotic therapies.
  2. Anti-inflammatory Studies: Due to its effects on nitric oxide production and inflammatory pathways, YS-49 could be explored further for treating inflammatory diseases.
  3. Cytoprotection: Its protective effects against oxidative stress make it a potential therapeutic agent for conditions involving oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Molecular Mechanisms of YS-49 in Cellular Regulation

Heme Oxygenase-1 (HO-1) Induction Pathways

YS-49 (1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a synthetic isoquinoline alkaloid that potently induces heme oxygenase-1 (HO-1) expression. This induction occurs primarily through the stabilization of nuclear factor erythroid 2-related factor 2 (Nrf2), which translocates to the nucleus and binds to antioxidant response elements in the HMOX1 gene promoter [1]. HO-1 catalyzes the rate-limiting step in heme degradation, producing biliverdin, carbon monoxide (CO), and free iron. This pathway is critically upregulated in vascular smooth muscle cells (VSMCs) and endothelial cells exposed to YS-49, where it counteracts oxidative stressors such as angiotensin II (Ang II) [1] [5].

ROS Scavenging via HO-1-Derived Bilirubin/Carbon Monoxide

The enzymatic products of HO-1 activity mediate potent antioxidant effects:

  • Bilirubin: Biliverdin is rapidly converted to bilirubin by biliverdin reductase. Bilirubin functions as a direct scavenger of reactive oxygen species (ROS), including peroxynitrite (ONOO⁻) and superoxide anions (O₂•⁻). This catalytic cycle regenerates biliverdin, creating a sustained antioxidant system [1] [5].
  • Carbon Monoxide (CO): CO suppresses mitochondrial ROS generation by inhibiting cytochrome c oxidase and NADPH oxidase assembly. It also activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) production, which downregulates pro-oxidant signaling pathways [1] [3] [5].

Table 1: Antioxidant Mechanisms of HO-1 Metabolites

MetaboliteTarget ROSMechanism of Action
BilirubinO₂•⁻, ONOO⁻, RO₂•Direct radical scavenging; catalytic redox cycling with biliverdin
Carbon MonoxideMitochondrial O₂•⁻Inhibition of electron transport chain leak; sGC/cGMP-dependent suppression of NOX2

These mechanisms collectively reduce cellular ROS burden by >50% in VSMCs pretreated with YS-49 before Ang II exposure [1].

Inhibition of NADPH Oxidase Activity in Angiotensin II Signaling

Ang II activates NADPH oxidase (NOX), a major ROS source in vascular cells. YS-49 disrupts this pathway via:

  • Subunit Translocation Blockade: Prevents Rac1 GTPase membrane translocation, inhibiting NOX2 complex assembly [1].
  • Heme-Derived CO Signaling: CO suppresses p22phox subunit expression, reducing NOX enzymatic activity by ~70% [1].This dual inhibition decreases superoxide generation in VSMCs, as quantified by lucigenin chemiluminescence assays [1].

Modulation of Mitogen-Activated Protein Kinase Cascades

YS-49 rebalances mitogen-activated protein kinase (MAPK) signaling cascades, which are hyperactivated under oxidative stress. It exerts cell-type-specific effects on c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 pathways [1] [3].

Suppression of JNK Phosphorylation in VSMC Proliferation

Ang II induces JNK phosphorylation at Thr183/Tyr185, driving VSMC proliferation via:

  • Transcriptional Activation: Phosphorylated c-Jun upregulates cyclin D1 and E2F transcription factors [1] [10].
  • Pro-Apoptotic Signaling: Sustained JNK activation promotes mitochondrial cytochrome c release [3].

YS-49 (10 μM) reduces JNK phosphorylation by 60–80% in rat VSMCs through:

  • ROS Ablation: Depletes upstream activators like apoptosis signal-regulating kinase 1 (ASK1) [1].
  • HO-1 Mediation: CO inhibits ASK1-JNK complex formation via S-thiolation [1] [9].This suppression normalizes cell cycle progression, demonstrated by reduced bromodeoxyuridine incorporation in YS-49-treated VSMCs [1].

Table 2: YS-49 Effects on MAP Kinase Pathways in Vascular Cells

KinaseActivation TriggerYS-49 EffectFunctional OutcomeExperimental Model
JNKAng II (100 nM)↓ Phosphorylation by 60–80%Cell cycle arrest; anti-proliferationRat aortic VSMCs
ERK1/2Ang II (100 nM)↓ Phosphorylation by 40–50%Reduced migration; cytostasisHuman umbilical VSMCs
p38H₂O₂ (200 μM)↑ Phosphorylation by 2-foldEnhanced survival; anti-apoptosisBovine aortic endothelial cells

ERK/p38 Cross-Talk in Oxidative Stress Responses

YS-49 differentially regulates ERK and p38 to coordinate cytoprotection:

  • ERK Suppression: In VSMCs, YS-49 inhibits Raf-1/MEK-dependent ERK1/2 phosphorylation, reducing cyclin D1 expression and S-phase entry [1] [6].
  • p38 Activation: In endothelial cells, YS-49 enhances p38 phosphorylation via HO-1-dependent mechanisms. Activated p38:
  • Stabilizes Nrf2, amplifying HO-1 expression [3] [7].
  • Upregulates heat shock protein 27 (HSP27), preventing actin depolymerization during oxidative stress [3].

This kinase "reprogramming" illustrates contextual signaling crosstalk: ERK inhibition dominates in proliferative VSMCs, while p38 activation protects endothelial cells. The net effect preserves vascular homeostasis during hypertensive or inflammatory challenges [1] [3].

Properties

CAS Number

132836-11-4

Product Name

YS-49

IUPAC Name

1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

Molecular Formula

C20H20BrNO2

Molecular Weight

386.3 g/mol

InChI

InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H

InChI Key

JXFRKNGQHAAJKY-UHFFFAOYSA-N

SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.